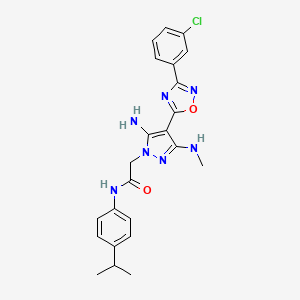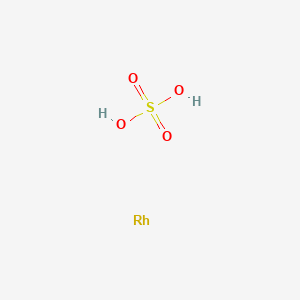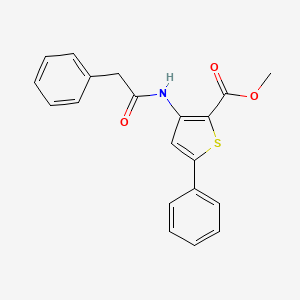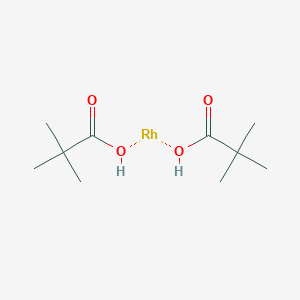
copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuivre ;(4Z,10Z,15Z,19Z)-5,10,15,20-tétraphényl-1,2,3,12,13,14-hexahydroporphyrine-21,22,23,24-tétraide est un composé complexe qui appartient à la classe des porphyrines. Les porphyrines sont des composés organiques, connus pour leur rôle dans les systèmes biologiques, tels que l'hémoglobine et la chlorophylle. Ce composé spécifique est un complexe de cuivre d'un dérivé de tétraphénylporphyrine, qui possède des propriétés et des applications uniques dans divers domaines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de cuivre ;(4Z,10Z,15Z,19Z)-5,10,15,20-tétraphényl-1,2,3,12,13,14-hexahydroporphyrine-21,22,23,24-tétraide implique généralement les étapes suivantes :
Formation de la tétraphénylporphyrine : L'étape initiale implique la synthèse de la tétraphénylporphyrine par condensation du pyrrole avec du benzaldéhyde en milieu acide.
Métallation avec du cuivre : La tétraphénylporphyrine est ensuite mise à réagir avec un sel de cuivre, tel que l'acétate de cuivre(II), dans un solvant approprié comme le chloroforme ou le dichlorométhane. La réaction est généralement réalisée sous reflux pour garantir une métallation complète.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en masse de la tétraphénylporphyrine : Utilisation de grands réacteurs pour la réaction de condensation.
Processus de métallation : Utilisation de réacteurs à écoulement continu pour l'étape de métallation afin d'assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Cuivre ;(4Z,10Z,15Z,19Z)-5,10,15,20-tétraphényl-1,2,3,12,13,14-hexahydroporphyrine-21,22,23,24-tétraide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Les groupes phényles peuvent subir des réactions de substitution avec des électrophiles ou des nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Électrophiles comme le brome ou les nucléophiles comme les amines en présence d'un catalyseur.
Principaux produits
Oxydation : Formation de dérivés de porphyrine oxydés.
Réduction : Formation de dérivés de porphyrine réduits.
Substitution : Formation de dérivés de tétraphénylporphyrine substitués.
Applications De Recherche Scientifique
Cuivre ;(4Z,10Z,15Z,19Z)-5,10,15,20-tétraphényl-1,2,3,12,13,14-hexahydroporphyrine-21,22,23,24-tétraide a de nombreuses applications en recherche scientifique :
Chimie : Utilisé comme catalyseur dans diverses réactions organiques en raison de sa capacité à stabiliser les intermédiaires réactifs.
Biologie : Utilisé dans des études liées aux mimétiques enzymatiques et comme composé modèle pour les protéines héminiques.
Médecine : Étudié pour son utilisation potentielle en thérapie photodynamique pour le traitement du cancer.
Industrie : Utilisé dans le développement de capteurs et comme composant dans les cellules photovoltaïques.
Mécanisme d'action
Le mécanisme d'action de cuivre ;(4Z,10Z,15Z,19Z)-5,10,15,20-tétraphényl-1,2,3,12,13,14-hexahydroporphyrine-21,22,23,24-tétraide implique :
Cibles moléculaires : Le composé interagit avec diverses molécules biologiques, notamment les protéines et les acides nucléiques.
Voies impliquées : Il peut générer des espèces réactives de l'oxygène (ROS) après activation par la lumière, conduisant à des dommages oxydatifs dans les cellules cibles, ce qui est à la base de son utilisation en thérapie photodynamique.
Mécanisme D'action
The mechanism of action of copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide involves:
Molecular Targets: The compound interacts with various biological molecules, including proteins and nucleic acids.
Pathways Involved: It can generate reactive oxygen species (ROS) upon light activation, leading to oxidative damage in targeted cells, which is the basis for its use in photodynamic therapy.
Comparaison Avec Des Composés Similaires
Composés similaires
- Zinc ;(4Z,10Z,15Z,19Z)-5,10,15,20-tétraphényl-1,2,3,12,13,14-hexahydroporphyrine-21,22,23,24-tétraide
- Fer ;(4Z,10Z,15Z,19Z)-5,10,15,20-tétraphényl-1,2,3,12,13,14-hexahydroporphyrine-21,22,23,24-tétraide
Unicité
Cuivre ;(4Z,10Z,15Z,19Z)-5,10,15,20-tétraphényl-1,2,3,12,13,14-hexahydroporphyrine-21,22,23,24-tétraide est unique en raison de son centre métallique spécifique, qui confère des propriétés catalytiques et photophysiques distinctes par rapport à ses homologues au zinc et au fer. Le centre de cuivre permet une chimie redox unique et une interaction avec la lumière, ce qui le rend particulièrement utile dans des applications telles que la thérapie photodynamique et la catalyse.
Propriétés
Formule moléculaire |
C44H34CuN4-2 |
|---|---|
Poids moléculaire |
682.3 g/mol |
Nom IUPAC |
copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C44H34N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-21,23,26,28,34,37H,22,24-25,27H2;/q-4;+2/b41-33-,42-35-,43-36-,44-39-; |
Clé InChI |
ZLOKTYKBDOBEKN-RZRDJKQOSA-N |
SMILES isomérique |
C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=CC=C6)/C=C5)/C7=CC=CC=C7)CC4)/C8=CC=CC=C8)/C9=CC=CC=C9)/C1.[Cu+2] |
SMILES canonique |
C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=CC=C6)[N-]5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12344495.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
![N-cyclopentyl-5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B12344511.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)


![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12344561.png)

![N-(3-chloro-4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344579.png)
